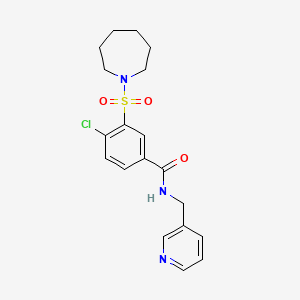![molecular formula C13H10N4O6 B5161750 3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid
Vue d'ensemble
Description
3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid, commonly known as DNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C15H12N4O6.
Mécanisme D'action
The mechanism of action of DNPA is not fully understood, but it is believed to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. DNPA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. DNPA has also been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DNPA has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory activity, and antioxidant activity. DNPA has also been shown to exhibit hepatoprotective activity by reducing the levels of liver enzymes and preventing liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
DNPA has several advantages for lab experiments, including its high solubility in organic solvents and its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. However, DNPA also has several limitations, including its potential toxicity and its limited stability in aqueous solutions.
Orientations Futures
Future research on DNPA should focus on its potential applications in drug development, particularly in the development of anticancer and anti-inflammatory drugs. Further studies should also investigate the mechanism of action of DNPA and its potential side effects and toxicity. Additionally, research should focus on the synthesis of DNPA derivatives with improved solubility and stability in aqueous solutions.
Applications De Recherche Scientifique
DNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DNPA has been shown to exhibit antitumor activity by inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. DNPA has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3,5-dinitro-4-(pyridin-3-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O6/c18-13(19)9-4-10(16(20)21)12(11(5-9)17(22)23)15-7-8-2-1-3-14-6-8/h1-6,15H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUELIABHYXYLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)


![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)


![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)